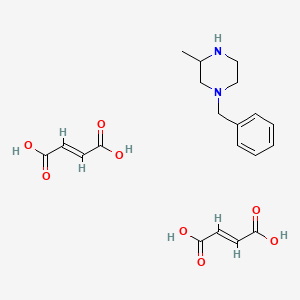

1-Benzyl-3-methylpiperazine difumarate

Beschreibung

Contextualization of Piperazine (B1678402) Derivatives in Synthetic Organic Chemistry

Piperazine and its derivatives are a cornerstone in the field of synthetic organic chemistry, primarily due to their versatile structural and chemical properties. The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, serves as a valuable scaffold for the construction of a wide array of molecules. mdpi.comresearchgate.net This heterocycle is one of the most frequently encountered N-heterocycles in the design of pharmaceutical drugs. researchgate.net

The two nitrogen atoms within the piperazine ring provide sites for chemical modification, allowing for the introduction of various substituents. This adaptability makes piperazine derivatives attractive for creating diverse molecular libraries for screening and optimization in drug discovery and materials science. researchgate.net The nitrogen atoms also act as hydrogen bond acceptors and can be protonated, which influences the solubility and bioavailability of the resulting compounds. mdpi.com

Synthetic strategies to create piperazine-containing molecules are numerous and well-established. Common methods include the N-alkylation of the piperazine core with alkyl halides or sulfonates, reductive amination, and the reduction of carboxyamides. nih.gov More advanced techniques, such as C-H functionalization, are also being explored to introduce substituents directly onto the carbon atoms of the piperazine ring, further expanding the accessible chemical space. mdpi.com

The applications of piperazine derivatives are extensive, particularly in medicinal chemistry where they are integral components of drugs with a wide range of therapeutic effects. mdpi.com

Chemical Significance of Fumarate (B1241708) Salt Formation for Organic Molecules

The formation of a salt is a common and effective strategy in pharmaceutical and chemical development to modify the properties of an organic molecule. Fumaric acid, a dicarboxylic acid, is frequently used for this purpose. creative-proteomics.com The reaction of an organic base, such as a piperazine derivative, with fumaric acid can lead to the formation of a fumarate salt. tandfonline.com In the case of 1-Benzyl-3-methylpiperazine (B130311) difumarate, two molecules of fumaric acid react with one molecule of the piperazine base.

The primary reasons for converting an organic molecule into a fumarate salt are to improve its physicochemical properties. These improvements can include:

Enhanced Stability: Fumarate salts often exhibit greater thermal and chemical stability compared to the free base form. creative-proteomics.comgoogle.com This is crucial for ensuring a longer shelf life and maintaining the integrity of the compound during storage and handling.

Improved Solubility: The salt form can significantly alter the solubility of a compound in various solvents, including water. This is a critical factor in many applications, including chemical synthesis and formulation development.

Crystallinity: Fumarate salts often form well-defined crystalline structures. google.com Crystalline solids are generally preferred in manufacturing processes due to their consistent properties, such as melting point, density, and flowability.

Modified Acidity (pKa): The formation of a salt with fumaric acid, which has two distinct pKa values (pKa1 ≈ 3.03, pKa2 ≈ 4.44), can help to control the pH of a solution and influence the ionization state of the active molecule. creative-proteomics.com

Historical Development and Chemical Evolution of Substituted Benzylpiperazine Scaffolds

The history of substituted benzylpiperazines is closely linked to the broader exploration of piperazine derivatives in medicinal chemistry. The parent compound, 1-benzylpiperazine (B3395278) (BZP), was first synthesized in 1944. wikipedia.orgusdoj.gov Initially, it was investigated for potential use as an anti-parasitic agent. usdoj.gov However, subsequent research in the 1970s revealed its amphetamine-like stimulant properties, which led to its investigation as a potential antidepressant. wikipedia.org

The benzylpiperazine scaffold itself is a versatile platform for chemical modification. The benzyl (B1604629) group can be easily introduced via the reaction of piperazine with benzyl chloride. orgsyn.org This benzyl group can also serve as a protecting group in multi-step syntheses, as it can be readily removed by hydrogenolysis, allowing for the creation of unsymmetrically substituted piperazines. orgsyn.org

The chemical evolution of this scaffold has involved the introduction of various substituents on both the benzyl ring and the piperazine ring. These modifications are made to modulate the chemical and biological properties of the resulting molecules. For instance, the addition of a methyl group at the 3-position of the piperazine ring, as seen in 1-benzyl-3-methylpiperazine, introduces a chiral center and can influence how the molecule interacts with its environment.

The exploration of substituted benzylpiperazines has led to a wide range of compounds with diverse applications in chemical research. wikipedia.org The systematic modification of the benzylpiperazine core continues to be an active area of investigation in the pursuit of new molecules with specific desired properties.

Structure

2D Structure

Eigenschaften

Molekularformel |

C20H26N2O8 |

|---|---|

Molekulargewicht |

422.4 g/mol |

IUPAC-Name |

1-benzyl-3-methylpiperazine;(E)-but-2-enedioic acid |

InChI |

InChI=1S/C12H18N2.2C4H4O4/c1-11-9-14(8-7-13-11)10-12-5-3-2-4-6-12;2*5-3(6)1-2-4(7)8/h2-6,11,13H,7-10H2,1H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |

InChI-Schlüssel |

LPLXYJNNTACDJH-LVEZLNDCSA-N |

Isomerische SMILES |

CC1NCCN(C1)CC2=CC=CC=C2.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |

Kanonische SMILES |

CC1CN(CCN1)CC2=CC=CC=C2.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Transformations of 1 Benzyl 3 Methylpiperazine Difumarate

Strategies for the Synthesis of 1-Benzyl-3-methylpiperazine (B130311) (Free Base)

The synthesis of the free base, 1-Benzyl-3-methylpiperazine, is the foundational step before the preparation of its difumarate salt. The approaches to creating this molecule focus on building the core piperazine (B1678402) structure and installing the necessary benzyl (B1604629) and methyl groups with high efficiency and control.

The formation of the 1-Benzyl-3-methylpiperazine molecule is commonly achieved through the N-alkylation of a pre-existing 2-methylpiperazine (B152721) ring. This direct approach is often favored for its simplicity and efficiency. A widely utilized method involves the reaction of 2-methylpiperazine with benzyl chloride. prepchem.com In this nucleophilic substitution reaction, one of the nitrogen atoms of the 2-methylpiperazine acts as a nucleophile, attacking the electrophilic benzyl carbon of benzyl chloride, leading to the formation of the N-benzyl bond. To facilitate this reaction and neutralize the hydrochloric acid byproduct, a base such as anhydrous potassium carbonate is typically employed. prepchem.com The reaction may also be catalyzed by a substance like sodium iodide to enhance the reactivity of the alkylating agent. prepchem.com

Alternative, more fundamental strategies involve the construction of the piperazine ring itself through cyclization reactions. These methods typically start from linear precursors containing two nitrogen atoms and a suitable carbon backbone. For instance, a suitably substituted 1,2-diamine can be reacted with a two-carbon electrophile to form the heterocyclic ring. While more complex, these ring-closure strategies offer versatility in introducing various substituents onto the carbon framework of the piperazine ring. nih.gov

The presence of a methyl group at the C-3 position of the piperazine ring introduces a chiral center, meaning that 1-Benzyl-3-methylpiperazine can exist as two distinct enantiomers: (R)-1-Benzyl-3-methylpiperazine and (S)-1-Benzyl-3-methylpiperazine. The synthesis of specific, enantiomerically pure forms is of significant interest and requires stereoselective methods.

One effective strategy is to start with a chiral building block. For example, the synthesis of 1-benzyl-(S)-3-methylpiperazine can be achieved using optically pure amino acids, such as alanine, as the starting material. google.com This approach embeds the desired stereochemistry from the beginning of the synthetic sequence, which is then carried through to the final product. Another powerful technique is the use of chiral auxiliaries, where a temporary chiral group guides the stereochemical outcome of a reaction before being removed.

Furthermore, asymmetric catalysis can be employed to achieve high enantioselectivity. The use of chiral phase transfer catalysts, such as those derived from cinchona alkaloids, has been shown to be effective in the asymmetric synthesis of piperazine derivatives, enabling the production of the desired enantiomer with high enantiomeric excess. mdpi.com

Optimizing reaction parameters is crucial for maximizing the yield and ensuring the high chemical purity of 1-Benzyl-3-methylpiperazine. Key variables include the choice of solvent, base, catalyst, reaction temperature, and time.

In the N-alkylation of 2-methylpiperazine with benzyl chloride, solvents like methyl ethyl ketone are effective. prepchem.com The selection of a suitable base is also critical; anhydrous potassium carbonate is commonly used as it is effective at scavenging the acid byproduct without introducing water, which could lead to side reactions. prepchem.com The reaction is often performed at reflux temperature to increase the reaction rate, with a typical duration of a few hours to ensure completion. prepchem.com Post-reaction workup, including filtration to remove inorganic salts, solvent evaporation, and extraction with a suitable organic solvent, is essential for isolating the crude product. prepchem.com Final purification is typically achieved through distillation under reduced pressure to yield the pure 1-Benzyl-3-methylpiperazine free base. orgsyn.org

| Parameter | Condition | Purpose | Reference |

| Reactants | 2-methylpiperazine, Benzyl chloride | Formation of the core structure | prepchem.com |

| Solvent | Methyl ethyl ketone | Provides a medium for the reaction | prepchem.com |

| Base | Anhydrous Potassium Carbonate (K₂CO₃) | Neutralizes HCl byproduct | prepchem.com |

| Catalyst | Sodium Iodide (NaI) | Enhances reactivity of benzyl chloride | prepchem.com |

| Temperature | Reflux | Increases reaction rate | prepchem.com |

| Time | 2 hours | Allows for reaction completion | prepchem.com |

| Purification | Extraction and Vacuum Distillation | Isolates and purifies the final product | prepchem.comorgsyn.org |

Salt Formation Chemistry: Conversion to 1-Benzyl-3-methylpiperazine Difumarate

The conversion of the oily free base into a stable, crystalline solid is achieved through salt formation. The selection of the counter-ion is critical, and fumaric acid is used to produce the difumarate salt, which can offer improved solid-state properties. google.com

1-Benzyl-3-methylpiperazine is a diamine, possessing two basic nitrogen atoms within its structure. Fumaric acid is a dicarboxylic acid, meaning it has two acidic protons that it can donate. Salt formation occurs via an acid-base reaction where the nitrogen atoms of the piperazine are protonated by the carboxylic acid groups of fumaric acid.

The term "difumarate" indicates that two molecules of fumaric acid react with one molecule of 1-Benzyl-3-methylpiperazine. In this stoichiometry, both nitrogen atoms of the piperazine ring become protonated, each forming an ionic bond with a carboxylate anion from a fumaric acid molecule. This results in a salt with a 1:2 molar ratio of the diamine base to the dicarboxylic acid. Such salts of piperazine derivatives with fumaric acid have been found to be stable and possess desirable properties such as low hygroscopicity and improved dissolution behavior. google.com

The formation of a crystalline salt is not merely a reaction but a physical transformation that must be carefully controlled to produce a product with consistent and desirable characteristics, such as uniform crystal size and high purity. allfordrugs.com The process of crystallization involves two main stages: nucleation and crystal growth. allfordrugs.com

Controlled crystallization of this compound requires careful management of several process parameters. A common method involves dissolving both the free base and two molar equivalents of fumaric acid in a suitable solvent, often with heating to ensure complete dissolution. allfordrugs.com The solution is then cooled in a controlled manner. As the temperature decreases, the solubility of the salt decreases, leading to a state of supersaturation from which crystal nucleation can begin. allfordrugs.com

Alternatively, an anti-solvent—a solvent in which the salt is poorly soluble—can be added to the solution to induce precipitation and crystallization. allfordrugs.com The choice of solvent system, the rate of cooling or anti-solvent addition, and the degree of agitation are all critical parameters that influence the final crystal properties. frontiersin.org Another method involves the gradual dosing of the liquid diamine to the dicarboxylic acid powder while keeping the powder in constant motion, which allows for a controlled reaction and salt formation. google.com

| Parameter | Description | Importance |

| Solvent Selection | The solvent must dissolve the free base and acid but allow the salt to crystallize upon changing conditions. | Affects solubility, yield, and crystal form. |

| Temperature Profile | The rate of cooling affects the level of supersaturation and the kinetics of nucleation and growth. | Controls crystal size and purity. |

| Stoichiometry | A 1:2 molar ratio of 1-Benzyl-3-methylpiperazine to Fumaric Acid is required. | Ensures the formation of the desired difumarate salt. |

| Agitation | Stirring affects mass transfer and can influence nucleation rates and crystal size distribution. | Promotes uniformity in the crystallization process. |

| Seeding | Introducing small crystals of the desired salt can initiate crystallization in a controlled manner. | Can help control polymorphism and crystal size. |

Influence of Counter-Ion on Crystallinity and Solid-State Characteristics

The selection of a suitable counter-ion is a critical step in drug development, significantly influencing the physicochemical properties of the active pharmaceutical ingredient (API), such as solubility, stability, and bioavailability. In the case of 1-benzyl-3-methylpiperazine, a basic compound, the formation of a salt with an acidic counter-ion like fumaric acid can modulate these properties. The difumarate salt implies a 1:2 stoichiometric ratio between the piperazine derivative and fumaric acid.

The crystallinity and solid-state characteristics of a salt are governed by the molecular packing in the crystal lattice, which is in turn influenced by intermolecular interactions such as hydrogen bonding, van der Waals forces, and ionic interactions. Fumaric acid, a dicarboxylic acid, offers multiple points for hydrogen bonding through its carboxylic acid groups. This can lead to the formation of robust and stable crystal lattices.

Studies on other amine salts have shown that fumarate (B1241708) counter-ions can lead to the formation of crystalline solids with well-defined melting points. The planarity of the fumarate ion can facilitate ordered packing in the crystal lattice. The properties of the resulting salt are highly dependent on the nature of the counter-ion. For instance, the choice of a dicarboxylic acid like fumaric acid can lead to different crystal packing and intermolecular interactions compared to a monocarboxylic acid.

The solid-state properties of a pharmaceutical salt are crucial for its formulation and performance. These characteristics are typically investigated using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA). XRPD provides information about the crystalline nature of the material, while DSC and TGA are used to determine its thermal properties, such as melting point and decomposition temperature.

Table 1: General Influence of Fumarate Counter-Ion on Amine Salt Properties

| Property | General Influence of Fumarate Counter-Ion |

| Crystallinity | Tends to form crystalline solids with well-defined structures. |

| Melting Point | Generally results in salts with higher melting points compared to the free base. |

| Solubility | Can either increase or decrease the aqueous solubility of the parent compound depending on the overall crystal lattice energy and interactions with water molecules. |

| Stability | Often enhances the chemical and physical stability of the active pharmaceutical ingredient. |

Derivatization and Functionalization of the 1-Benzyl-3-methylpiperazine Core

The 1-benzyl-3-methylpiperazine scaffold is a versatile platform for the synthesis of a diverse range of chemical entities, primarily due to the reactivity of the piperazine ring and the utility of the benzyl group.

Synthetic Utility as a Precursor in Multi-step Organic Synthesis

1-Benzyl-3-methylpiperazine, particularly its chiral enantiomers, serves as a crucial building block in the synthesis of complex molecules, most notably in the pharmaceutical industry. The presence of a stereocenter at the 3-position makes the enantiomerically pure forms, (R)- and (S)-1-benzyl-3-methylpiperazine, valuable chiral synthons.

A significant application of (R)-1-benzyl-3-methylpiperazine is as a key intermediate in the synthesis of the atypical antipsychotic drug, aripiprazole. In this multi-step synthesis, the chiral piperazine fragment is introduced to construct the final complex structure of the drug molecule. The precise stereochemistry of the 3-methyl group is essential for the pharmacological activity of aripiprazole.

The benzyl group in 1-benzyl-3-methylpiperazine often serves as a protecting group for the N1 nitrogen of the piperazine ring. This allows for selective functionalization at the N4 position. Common reactions at the N4 position include alkylation, acylation, and arylation. Once the desired modification at N4 is achieved, the benzyl group can be removed, typically through catalytic hydrogenation (e.g., using palladium on carbon and hydrogen gas), to yield a secondary amine at the N1 position. This newly liberated secondary amine can then be further functionalized, leading to the creation of unsymmetrically disubstituted piperazine derivatives.

Table 2: Examples of Reactions Utilizing 1-Benzyl-3-methylpiperazine as a Precursor

| Reaction Type | Reagents and Conditions | Product Type |

| N-Alkylation at N4 | Alkyl halide, base (e.g., K2CO3), solvent (e.g., acetonitrile) | 1-Benzyl-4-alkyl-3-methylpiperazine |

| N-Acylation at N4 | Acyl chloride or anhydride, base (e.g., triethylamine), solvent (e.g., dichloromethane) | 1-Acyl-4-benzyl-2-methylpiperazine |

| N-Arylation at N4 | Aryl halide, palladium catalyst, base (Buchwald-Hartwig amination) | 1-Aryl-4-benzyl-2-methylpiperazine |

| N-Debenzylation | H2, Pd/C, solvent (e.g., ethanol (B145695) or methanol) | 3-Methylpiperazine |

Exploration of Novel Chemical Analogues for Structural Diversification

The 1-benzyl-3-methylpiperazine core provides a rich scaffold for the generation of novel chemical analogues with diverse biological activities. Structural diversification can be achieved by modifying various parts of the molecule, including the piperazine ring, the benzyl group, and the methyl group.

Functionalization of the piperazine ring is the most common strategy for creating analogues. As mentioned previously, the N4 position is readily derivatized. A wide array of substituents can be introduced at this position to explore structure-activity relationships (SAR). For example, attaching different aryl or heteroaryl groups to the N4 nitrogen has been a common strategy in medicinal chemistry to modulate the pharmacological properties of piperazine-containing compounds.

The benzyl group can also be a target for modification. The aromatic ring of the benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce substituents. Alternatively, the entire benzyl group can be replaced with other substituted benzyl groups or different aromatic or heteroaromatic moieties to investigate their impact on biological activity.

While direct functionalization of the methyl group at the 3-position is more challenging, it is not impossible. Advanced synthetic methodologies could potentially be employed to introduce further substituents at this position, leading to even greater structural diversity.

Recent advances in C-H functionalization offer exciting possibilities for the direct modification of the carbon backbone of the piperazine ring, a traditionally less accessible site for derivatization. These methods could enable the introduction of various functional groups at the C2, C5, and C6 positions of the 1-benzyl-3-methylpiperazine core, opening up new avenues for the exploration of chemical space and the discovery of novel bioactive molecules.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Benzyl 3 Methylpiperazine Difumarate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure Assignment

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of 1-Benzyl-3-methylpiperazine (B130311) difumarate in solution. By analyzing the chemical shifts, coupling patterns, and correlations of ¹H and ¹³C nuclei, a complete and unambiguous assignment of the structure can be achieved.

High-Resolution ¹H NMR Spectroscopy: Proton Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of 1-Benzyl-3-methylpiperazine difumarate is expected to show distinct signals corresponding to the protons of the benzyl (B1604629) group, the piperazine (B1678402) ring, the methyl group, and the fumarate (B1241708) counter-ions. The formation of the difumarate salt will lead to protonation of the nitrogen atoms in the piperazine ring, resulting in downfield shifts for the adjacent protons compared to the free base.

The aromatic protons of the benzyl group are anticipated to appear as a multiplet in the range of δ 7.2-7.4 ppm. The benzylic methylene (B1212753) protons (CH₂) are expected to produce a singlet or a pair of doublets (if diastereotopic) around δ 3.5-4.0 ppm. The protons on the piperazine ring will exhibit a complex pattern of multiplets due to spin-spin coupling. The methyl group protons at the C3 position are expected to appear as a doublet around δ 1.1-1.3 ppm, coupled to the adjacent methine proton. The methine proton at C3 will likely be a multiplet further downfield. The two olefinic protons of the two fumarate anions will give a sharp singlet at approximately δ 6.5 ppm, characteristic of the trans-configuration of the double bond. hmdb.cahmdb.cachemicalbook.comresearchgate.net

Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (C₆H₅) | 7.2 - 7.4 | Multiplet |

| Benzylic (CH₂) | 3.5 - 4.0 | Singlet |

| Piperazine Ring Protons | 2.5 - 3.5 | Multiplets |

| Methyl (CH₃) | 1.1 - 1.3 | Doublet |

| Fumarate Olefinic (CH=CH) | ~6.5 | Singlet |

¹³C NMR Spectroscopy: Carbon Backbone Elucidation and Chemical Environment Analysis

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. The spectrum for this compound is expected to show signals for each unique carbon atom in the structure.

The aromatic carbons of the benzyl group will appear in the δ 125-140 ppm region, with the ipso-carbon at a distinct chemical shift. The benzylic CH₂ carbon is expected around δ 60-65 ppm. The carbons of the piperazine ring will resonate in the δ 40-60 ppm range. The methyl carbon at C3 should appear at a higher field, around δ 15-20 ppm. For the fumarate counter-ions, the olefinic carbons are predicted to be in the range of δ 130-135 ppm, and the carboxylate carbons will be significantly downfield, around δ 165-170 ppm. hmdb.cahmdb.cadrugbank.comspectrabase.com

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (C₆H₅) | 125 - 140 |

| Benzylic (CH₂) | 60 - 65 |

| Piperazine Ring Carbons | 40 - 60 |

| Methyl (CH₃) | 15 - 20 |

| Fumarate Olefinic (CH=CH) | 130 - 135 |

| Fumarate Carboxylate (COO⁻) | 165 - 170 |

Two-Dimensional NMR Techniques (e.g., COSY, NOESY, HSQC, HMBC) for Connectivity and Stereochemical Assignments

To unambiguously assign all proton and carbon signals and to determine the connectivity and stereochemistry, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal ¹H-¹H coupling networks, confirming the connectivity within the benzyl group and the piperazine ring, including the coupling between the methyl protons and the C3 methine proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of each carbon atom based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It would be instrumental in confirming the connection of the benzyl group to the N1 nitrogen of the piperazine ring and the position of the methyl group at C3.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It could be used to confirm the stereochemical relationship between the substituents on the piperazine ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy provides valuable information about the functional groups present in the molecule and the nature of intermolecular interactions.

Characteristic Absorption Bands and Functional Group Identification

The IR spectrum of this compound will be a composite of the vibrational modes of the protonated piperazine derivative and the fumarate anions.

Key expected absorption bands include:

N-H Stretching: Broad bands in the region of 2400-2800 cm⁻¹, characteristic of the stretching vibrations of the protonated amine (N⁺-H) groups in the piperazine ring.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the piperazine ring, methyl, and benzylic groups will appear in the 2800-3000 cm⁻¹ range.

C=O Stretching: A strong absorption band around 1700 cm⁻¹ is characteristic of the carboxylic acid C=O stretch in fumaric acid. In the salt, this will be replaced by strong asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻), typically around 1600 cm⁻¹ and 1400 cm⁻¹, respectively. researchgate.netspectrabase.comresearchgate.netchemicalbook.com

C=C Stretching: The C=C stretching of the fumarate double bond is expected around 1630-1650 cm⁻¹.

Aromatic C=C Bending: Bands in the 1450-1600 cm⁻¹ region corresponding to the C=C stretching vibrations within the benzene (B151609) ring.

C-N Stretching: Vibrations associated with the C-N bonds of the piperazine ring are expected in the 1000-1200 cm⁻¹ region.

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N⁺-H Stretch | 2400 - 2800 | Broad, Strong |

| Aromatic C-H Stretch | > 3000 | Medium |

| Aliphatic C-H Stretch | 2800 - 3000 | Medium-Strong |

| C=C Stretch (Fumarate) | 1630 - 1650 | Medium |

| Asymmetric COO⁻ Stretch | ~1600 | Strong |

| Symmetric COO⁻ Stretch | ~1400 | Strong |

| Aromatic C=C Bending | 1450 - 1600 | Medium-Strong |

Investigation of Intermolecular Hydrogen Bonding and Lattice Interactions in the Difumarate Salt

The formation of the difumarate salt introduces strong ionic interactions and hydrogen bonding between the protonated piperazine nitrogens (N⁺-H) and the carboxylate groups (COO⁻) of the fumarate anions. These interactions are crucial in defining the solid-state structure of the compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for the structural elucidation of organic molecules, providing precise information about the molecular weight and elemental composition, as well as insights into the molecular structure through controlled fragmentation. For this compound, mass spectrometry is typically performed on the active component, 1-benzyl-3-methylpiperazine, after dissociation from the fumarate counterions during the ionization process. Soft ionization techniques, such as electrospray ionization (ESI), would typically generate the protonated molecular ion, [M+H]⁺, of the 1-benzyl-3-methylpiperazine base.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is critical for unequivocally determining the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. For 1-benzyl-3-methylpiperazine, which has a nominal mass of 190 g/mol , HRMS can distinguish its molecular formula from other potential formulas with the same nominal mass. sigmaaldrich.com

The analysis would focus on the protonated molecule, [C₁₂H₁₈N₂ + H]⁺. The theoretical exact mass of this ion can be calculated by summing the precise masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁴N). This calculated value is then compared against the experimentally measured exact mass. A close correlation between the theoretical and experimental masses, typically within a few parts per million (ppm), provides strong evidence for the assigned elemental composition.

| Species | Molecular Formula | Theoretical Exact Mass (Da) | Measured Exact Mass (Da) | Mass Error (ppm) |

|---|---|---|---|---|

| 1-Benzyl-3-methylpiperazine (Free Base) | C₁₂H₁₈N₂ | 190.146998 | N/A | N/A |

| Protonated Molecule | [C₁₂H₁₉N₂]⁺ | 191.154273 | e.g., 191.1541 | e.g., -0.9 |

Note: The measured exact mass and mass error are hypothetical examples for illustrative purposes. The theoretical exact mass of the free base is based on its isomer, 1-benzyl-4-methylpiperazine. nih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a powerful technique used to deduce the structure of a molecule by fragmenting a selected precursor ion (in this case, the protonated molecule [M+H]⁺ at m/z 191.2) and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure, providing a veritable "fingerprint" that aids in its identification.

The fragmentation of protonated 1-benzyl-3-methylpiperazine is predicted to follow pathways common to benzylamines and piperazine derivatives. researchgate.net The primary fragmentation pathways would likely involve cleavage of the benzylic carbon-nitrogen bond and various cleavages of the piperazine ring.

Key predicted fragmentation pathways include:

Benzylic Cleavage: The most characteristic fragmentation is the cleavage of the C-N bond between the benzyl group and the piperazine ring. This heterolytic cleavage results in the formation of a highly stable benzyl cation, which rearranges to the tropylium (B1234903) ion (C₇H₇⁺). This fragment is expected to produce a prominent peak at m/z 91 . nih.gov

Piperazine Ring Cleavage: The piperazine ring can undergo several fragmentation pathways. Alpha-cleavage adjacent to the nitrogen atoms is a common route for amines. This can lead to the formation of various iminium ions and radical cations. For instance, cleavage of the piperazine ring could lead to fragments corresponding to the loss of ethyleneamine or related moieties. A plausible fragment ion at m/z 134 could result from the loss of the C₃H₇N portion of the piperazine ring. Another significant fragment could appear at m/z 57 , corresponding to the C₃H₇N⁺ iminium ion from the methyl-substituted side of the piperazine ring.

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Structure/Origin |

|---|---|---|

| 191.2 | 91.1 | [C₇H₇]⁺ (Tropylium ion) from benzylic cleavage |

| 191.2 | 134.1 | [M+H - C₃H₇N]⁺ (Loss from piperazine ring) |

| 191.2 | 57.1 | [C₃H₇N]⁺ (Iminium ion from piperazine ring cleavage) |

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The absorption of UV or visible light occurs when an electron is promoted from a lower energy molecular orbital to a higher energy one. The specific wavelengths of light absorbed are characteristic of the molecule's chromophores—the parts of the molecule that are responsible for light absorption.

The expected electronic transitions for the 1-benzyl-3-methylpiperazine moiety are:

π → π* Transitions: These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital within the benzene ring. For substituted benzenes, two main absorption bands are typically observed. nist.gov The E-band (a high-intensity band around 200-220 nm) and the B-band (a lower-intensity band with fine structure, typically appearing between 240-270 nm). The presence of the alkylpiperazine substituent on the benzene ring is expected to cause a slight red shift (shift to longer wavelength) of these bands compared to unsubstituted benzene. shimadzu.com

n → π* Transitions: These transitions involve the promotion of an electron from a non-bonding orbital (n), located on the nitrogen atoms of the piperazine ring, to an antibonding π* orbital of the benzene ring. researchgate.netnih.gov These transitions are generally much weaker (lower molar absorptivity) than π → π* transitions and may be obscured by the more intense B-band.

| Transition Type | Associated Chromophore | Expected λmax Range (nm) | Relative Intensity |

|---|---|---|---|

| π → π* (E-band) | Benzene Ring | 200 - 220 | High |

| π → π* (B-band) | Benzene Ring | 240 - 270 | Low to Medium |

| n → π* | Nitrogen lone pair → Benzene Ring | ~270 - 300 | Very Low (Often obscured) |

Note: The expected λmax ranges are approximate and can be influenced by solvent polarity.

Crystallographic Analysis and Solid State Structural Investigations of 1 Benzyl 3 Methylpiperazine Difumarate

Single-Crystal X-ray Diffraction (SCXRD) Studies

Given that 1-benzyl-3-methylpiperazine (B130311) is a chiral compound, a crucial aspect of SCXRD analysis would be the determination of its absolute configuration. The synthesis of this compound could result in a racemic mixture or a specific enantiomer. SCXRD can unambiguously establish the stereochemistry (R or S configuration) at the chiral center of the 3-methylpiperazine moiety, which is essential for understanding its potential pharmacological activity.

The six-membered piperazine (B1678402) ring is expected to adopt a stable chair conformation to minimize steric strain. The SCXRD data would confirm this and reveal the orientation of the substituents. The methyl group at the 3-position and the benzyl (B1604629) group at the 1-position would likely occupy equatorial positions to reduce steric hindrance. The analysis would also detail the rotational conformation of the benzyl group relative to the piperazine ring.

The formation of a difumarate salt implies that both nitrogen atoms of the piperazine ring are protonated, forming a dication. These protonated nitrogens act as strong hydrogen bond donors. The fumarate (B1241708) anions, with their carboxylate groups, are excellent hydrogen bond acceptors. Consequently, a robust and extensive hydrogen-bonding network is anticipated to be the primary force governing the crystal packing. researchgate.netacs.orgutexas.edu This network would likely involve strong N⁺-H···O⁻ interactions, creating a complex supramolecular architecture. utexas.edu The difunctional nature of both the piperazine dication and the fumarate dianions could lead to the formation of one-dimensional chains, two-dimensional sheets, or a three-dimensional framework. researchgate.netacs.org

A detailed examination of the crystallographic data would provide precise values for all bond lengths, bond angles, and torsion angles. These parameters would offer insights into any conformational strains or distortions within the molecule due to crystal packing forces. For instance, the torsion angles defining the orientation of the benzyl group would be of particular interest.

Powder X-ray Diffraction (PXRD) for Polymorph Screening and Crystallinity Assessment

Powder X-ray Diffraction (PXRD) is a vital tool for the characterization of bulk crystalline materials. A PXRD pattern serves as a unique "fingerprint" for a specific crystalline solid. This technique would be employed to confirm the phase purity of a synthesized batch of 1-benzyl-3-methylpiperazine difumarate. Furthermore, PXRD is the primary method for polymorph screening. Different crystalline forms, or polymorphs, of the same compound can exhibit distinct physical properties, and PXRD can identify and differentiate between them.

Thermal Analysis (Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA))

Thermal analysis techniques are used to study the physical and chemical changes that occur in a material as a function of temperature.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram for this compound would be expected to show a sharp endothermic peak corresponding to its melting point. The temperature and enthalpy of this melting event are characteristic properties of the crystalline salt. DSC can also detect other thermal events such as polymorphic transitions, desolvation, and glass transitions.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. TGA is used to determine the thermal stability of the compound, indicating the temperature at which decomposition begins. If the salt were to crystallize as a hydrate or solvate, TGA would show a distinct mass loss step at a lower temperature, corresponding to the loss of water or solvent molecules.

Hypothetical Data Tables

The following tables are illustrative examples of how the experimental data for this compound would be presented.

Table 1: Illustrative Crystal Data and Structure Refinement

| Parameter | Example Value |

|---|---|

| Empirical Formula | C₂₀H₂₆N₂O₈ |

| Formula Weight | 422.43 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.5 Å, b = 15.2 Å, c = 13.1 Å, β = 98.5° |

| Volume | 2068 ų |

| Z | 4 |

| Density (calculated) | 1.35 g/cm³ |

| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.115 |

Table 2: Illustrative Hydrogen Bond Geometries

| D-H···A | d(D-H) / Å | d(H···A) / Å | d(D···A) / Å | ∠(DHA) / ° |

|---|---|---|---|---|

| N1-H1···O1 | 0.92 | 1.83 | 2.74 | 175 |

Table 3: Illustrative Thermal Analysis Data

| Technique | Parameter | Example Value |

|---|---|---|

| DSC | Melting Point (Onset) | 162 °C |

| DSC | Melting Point (Peak) | 165 °C |

Information regarding the crystallographic and solid-state properties of this compound is not available in the public domain.

A comprehensive search of scientific databases and literature has yielded no specific data on the solid-state transitions or thermal stability profiles for the chemical compound this compound. Consequently, the generation of an article with detailed research findings and data tables on this specific subject is not possible at this time.

Theoretical and Computational Chemistry Studies of 1 Benzyl 3 Methylpiperazine Difumarate

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the electronic structure and properties of molecules. These methods, based on the principles of quantum mechanics, provide a detailed description of electron distribution and its influence on molecular geometry and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the geometric and electronic structure of molecules. For a flexible molecule like 1-benzyl-3-methylpiperazine (B130311), which possesses a piperazine (B1678402) ring that can adopt various conformations, DFT is employed to determine the most stable geometries. The process of geometry optimization involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface.

The electronic structure analysis through DFT provides information on the distribution of electrons within the molecule. This is crucial for understanding its chemical behavior. The nitrogen atoms in the piperazine ring, due to their lone pairs of electrons, are regions of high electron density, making them potential sites for electrophilic attack.

Illustrative Optimized Geometric Parameters for 1-Benzyl-3-methylpiperazine (Cation)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N (piperazine ring) | ~ 1.46 | ||

| C-C (piperazine ring) | ~ 1.53 | ||

| N-C (benzyl) | ~ 1.47 | ||

| C-C (aromatic) | ~ 1.39 | ||

| C-N-C (piperazine) | ~ 110 | ||

| C-C-N (piperazine) | ~ 111 | ||

| N-C-C-N (piperazine) | ~ 55 (chair) | ||

| Note: These are typical values for substituted piperazines and are presented for illustrative purposes. |

Quantum mechanical calculations, particularly DFT, can predict spectroscopic parameters with a high degree of accuracy. These theoretical predictions are invaluable for interpreting experimental spectra.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is employed to calculate nuclear magnetic resonance (NMR) chemical shifts. sphinxsai.com The calculated shifts for ¹H and ¹³C atoms in 1-benzyl-3-methylpiperazine would be sensitive to the local electronic environment of each nucleus. For instance, the protons on the carbon adjacent to the nitrogen atoms are expected to be deshielded and appear at a lower field in the ¹H NMR spectrum. Similarly, the chemical shift of the methyl group's protons would be distinct.

IR Frequencies: The vibrational frequencies in an infrared (IR) spectrum correspond to the different modes of molecular vibration. DFT calculations can predict these frequencies. For 1-benzyl-3-methylpiperazine, characteristic vibrational modes would include C-H stretching of the aromatic and aliphatic groups, N-H stretching (if protonated), and various bending and torsional modes of the piperazine ring.

Predicted Spectroscopic Data for 1-Benzyl-3-methylpiperazine

| Spectroscopic Technique | Predicted Parameter | Illustrative Value |

| ¹H NMR | Chemical Shift (ppm) - CH₃ | ~ 1.1 - 1.3 |

| Chemical Shift (ppm) - Piperazine CH₂ | ~ 2.5 - 3.5 | |

| Chemical Shift (ppm) - Benzyl (B1604629) CH₂ | ~ 3.5 - 3.7 | |

| Chemical Shift (ppm) - Aromatic CH | ~ 7.2 - 7.4 | |

| ¹³C NMR | Chemical Shift (ppm) - CH₃ | ~ 15 - 20 |

| Chemical Shift (ppm) - Piperazine C | ~ 45 - 60 | |

| Chemical Shift (ppm) - Benzyl CH₂ | ~ 60 - 65 | |

| Chemical Shift (ppm) - Aromatic C | ~ 125 - 135 | |

| IR | Vibrational Frequency (cm⁻¹) - C-H stretch (aliphatic) | ~ 2850 - 3000 |

| Vibrational Frequency (cm⁻¹) - C-H stretch (aromatic) | ~ 3000 - 3100 | |

| Note: These values are estimations based on typical ranges for similar functional groups. |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying its electrophilic and nucleophilic sites. researchgate.net The MEP map is plotted on the molecular surface, with different colors representing different electrostatic potential values.

For 1-benzyl-3-methylpiperazine, the MEP map would show regions of negative potential (typically colored red) around the nitrogen atoms, indicating their electron-rich nature and suitability for electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be located around the hydrogen atoms, particularly those attached to nitrogen in a protonated state, making them susceptible to nucleophilic attack. The aromatic ring of the benzyl group would also exhibit a distinct electron density distribution.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's stability and reactivity.

A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For 1-benzyl-3-methylpiperazine, the HOMO is likely to be localized on the electron-rich piperazine ring, specifically the nitrogen atoms. The LUMO, on the other hand, might be distributed over the benzyl group's aromatic ring. The precise energies and distributions of these orbitals can be calculated using DFT.

Illustrative FMO Parameters for Substituted Piperazines

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Substituted Piperazine Derivative 1 | -5.8 | -1.2 | 4.6 |

| Substituted Piperazine Derivative 2 | -6.1 | -1.5 | 4.6 |

| Substituted Piperazine Derivative 3 | -6.2 | -0.9 | 5.3 |

| Note: The data in this table is illustrative and based on reported values for various piperazine derivatives, not specifically for 1-benzyl-3-methylpiperazine. |

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture, molecular modeling and dynamics simulations offer insights into the dynamic behavior and conformational preferences of molecules over time.

The piperazine ring, similar to cyclohexane, is not planar and exists in various conformations to minimize strain. The two primary low-energy conformations are the chair and the boat forms. The chair conformation is generally more stable. At room temperature, the piperazine ring undergoes rapid interconversion between these conformations.

Simulation of Intermolecular Interactions within the Crystal Lattice

The stability and packing of molecules in a crystal lattice are governed by a complex network of non-covalent intermolecular interactions. Computational simulations are instrumental in dissecting these forces, providing insights into the structure and properties of the crystalline material. For 1-benzyl-3-methylpiperazine difumarate, these interactions would primarily involve the cationic 1-benzyl-3-methylpiperazinium and the difumarate anions.

The key intermolecular interactions expected in the crystal lattice include:

Hydrogen Bonding: This is anticipated to be the most dominant interaction. The protonated nitrogen atoms of the piperazine ring are strong hydrogen bond donors. The fumarate (B1241708) anions, with their carboxylate groups, are excellent hydrogen bond acceptors. This would likely result in a robust network of N-H···O hydrogen bonds, creating specific motifs and contributing significantly to the lattice energy.

Ionic Interactions: Strong electrostatic attractions between the positively charged 1-benzyl-3-methylpiperazinium cation and the negatively charged difumarate anions are fundamental to the salt's crystal lattice.

π-Interactions: The aromatic ring of the benzyl group could participate in π-π stacking or C-H···π interactions, further stabilizing the crystal structure.

Molecular dynamics simulations can be employed to model these interactions over time, providing a dynamic view of the crystal lattice's stability. nih.govnih.gov The relative strengths of these interactions can be quantified using computational methods, as illustrated in the hypothetical data in Table 1.

Table 1: Simulated Intermolecular Interaction Energies in a Hypothetical this compound Crystal Lattice This table presents hypothetical data for illustrative purposes, based on general principles of molecular interactions.

| Interaction Type | Donor | Acceptor | Simulated Energy (kcal/mol) |

|---|---|---|---|

| Hydrogen Bond | N-H (Piperazinium) | O (Fumarate) | -5 to -10 |

| Ionic Interaction | Piperazinium Cation | Fumarate Anion | > -15 |

| π-π Stacking | Benzyl Ring | Benzyl Ring | -1 to -3 |

In Silico Prediction of Crystal Structures and Potential Polymorphism

The ability of a compound to exist in more than one crystal form is known as polymorphism, a critical consideration in the pharmaceutical industry as different polymorphs can exhibit varying physical properties. nih.govresearchgate.netresearchgate.net Computational Crystal Structure Prediction (CSP) methods are valuable tools for identifying potential polymorphs of a given molecule before they are discovered experimentally. morressier.comarxiv.org

The CSP process for this compound would typically involve the following steps:

Conformational Analysis: Identifying the low-energy conformations of the 1-benzyl-3-methylpiperazinium cation and the fumarate anion.

Crystal Packing Generation: Arranging these conformations in various plausible packing arrangements within different crystallographic space groups.

Lattice Energy Minimization: Calculating the lattice energy for each generated structure to identify the most thermodynamically stable arrangements. This is often done using a combination of force fields and more accurate quantum mechanical methods.

The output of a CSP study is a crystal energy landscape, which plots the relative energy of the predicted crystal structures. A hypothetical landscape for this compound is presented in Table 2.

Table 2: Hypothetical Crystal Energy Landscape for Predicted Polymorphs of this compound This table is a hypothetical representation of CSP results to illustrate the concept.

| Predicted Polymorph | Space Group | Calculated Lattice Energy (kJ/mol) | Relative Energy (kJ/mol) |

|---|---|---|---|

| Form I | P2₁/c | -350 | 0.0 |

| Form II | P-1 | -347 | +3.0 |

This in silico approach allows researchers to assess the risk of polymorphism early in development and can guide experimental efforts to crystallize and characterize different solid forms. nih.gov The computational prediction of polymorphism is a developing field, with ongoing efforts to improve the accuracy of energy calculations and to incorporate kinetic factors that influence crystal formation. researchgate.netresearchgate.net

Analytical Method Development and Quality Control for 1 Benzyl 3 Methylpiperazine Difumarate

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of 1-Benzyl-3-methylpiperazine (B130311) Difumarate, providing the means to separate, identify, and quantify the main component, as well as any process-related impurities and degradation products.

High-Performance Liquid Chromatography (HPLC) for Purity, Impurity Profiling, and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity and potency of 1-Benzyl-3-methylpiperazine Difumarate. A stability-indicating reverse-phase HPLC method is typically developed and validated to separate the active ingredient from its potential impurities.

A typical HPLC method would involve a C18 column with a gradient elution system. The mobile phase often consists of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier (like acetonitrile (B52724) or methanol). Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance.

Method Parameters for Purity and Impurity Profiling:

| Parameter | Value |

| Column | C18, 4.6 mm x 250 mm, 5 µm |

| Mobile Phase A | 0.05 M Potassium Phosphate Monobasic (pH 3.0) |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min (10% B), 5-25 min (10-70% B), 25-30 min (70% B) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector Wavelength | 215 nm |

| Injection Volume | 10 µL |

Quantitative Analysis:

For quantitative analysis, a validated HPLC method with a well-defined standard and sample preparation procedure is crucial. The assay is typically performed using an external standard method, where the peak area of 1-Benzyl-3-methylpiperazine in the sample is compared to that of a certified reference standard.

Gas Chromatography (GC) for Residual Solvents and Volatile Impurities

Gas Chromatography (GC) is the preferred method for the determination of residual solvents, which are organic volatile chemicals used in the manufacturing process. The analysis is critical to ensure that the final product complies with the safety limits set by regulatory bodies. A headspace GC method coupled with a flame ionization detector (FID) is commonly employed.

Method Parameters for Residual Solvents Analysis:

| Parameter | Value |

| Column | DB-624, 30 m x 0.53 mm, 3 µm |

| Carrier Gas | Helium |

| Flow Rate | 3.0 mL/min |

| Injector Temperature | 200 °C |

| Detector Temperature | 250 °C |

| Oven Program | 40 °C (10 min), then 10 °C/min to 240 °C (5 min) |

| Headspace Vial Temp | 80 °C |

| Headspace Incubation Time | 30 min |

Chiral Chromatography for Enantiomeric Purity (if applicable to chiral synthesis)

As 1-Benzyl-3-methylpiperazine is a chiral compound, its synthesis may result in a racemic mixture or a specific enantiomer. alternative-therapies.comscirp.org Chiral chromatography is essential to determine the enantiomeric purity of the final product. This is typically achieved using a chiral stationary phase (CSP) that can differentiate between the two enantiomers.

Method Parameters for Enantiomeric Purity:

| Parameter | Value |

| Column | Chiralcel OD-H, 4.6 mm x 250 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detector Wavelength | 220 nm |

| Injection Volume | 20 µL |

Potentiometric Titration for Acid-Base Characterization and Salt Content Determination

Potentiometric titration is a valuable technique for the acid-base characterization of this compound and for determining the fumaric acid content. Since 1-Benzyl-3-methylpiperazine is a base and fumaric acid is a diacid, a non-aqueous titration is often employed to accurately determine the stoichiometry of the salt.

The sample is typically dissolved in a suitable non-aqueous solvent, such as a mixture of glacial acetic acid and acetic anhydride, and titrated with a standardized solution of a strong acid, like perchloric acid in acetic acid. The endpoint is determined by monitoring the potential change using a suitable electrode system. To determine the fumaric acid content, a titration with a strong base, such as sodium hydroxide, in a suitable solvent system can be performed. fao.orgdrugfuture.comdrugfuture.com

Advanced Analytical Techniques for Trace Analysis and Contaminant Identification

For the identification and quantification of trace-level impurities and contaminants, more advanced analytical techniques are often necessary.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This powerful hyphenated technique is used for the identification of unknown impurities and for the quantification of genotoxic impurities at very low levels. The high sensitivity and selectivity of MS/MS allow for the detection and structural elucidation of compounds that may not be visible by UV detection in HPLC.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): To control the levels of elemental impurities, particularly heavy metals, ICP-MS is the state-of-the-art technique. It offers extremely low detection limits and the ability to analyze a wide range of elements simultaneously, ensuring compliance with stringent regulatory limits.

Future Research Directions and Emerging Applications in Chemical Science

Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Sustainability

The traditional synthesis of substituted piperazines often involves multi-step processes that may lack efficiency and employ hazardous reagents. nih.gov Future research is increasingly directed towards developing greener, more sustainable, and efficient synthetic routes for 1-Benzyl-3-methylpiperazine (B130311).

Key areas of exploration include:

Photoredox Catalysis: This approach offers a green alternative for the synthesis of piperazines. mdpi.com The use of organic photoredox catalysts, in particular, can improve the sustainability of the reaction by avoiding toxic and costly transition metals. mdpi.com Methods like the CarboxyLic Amine Protocol (CLAP) could be adapted for a decarboxylative cyclization route to access the C2-substituted piperazine (B1678402) core. mdpi.com

One-Pot, One-Step Procedures: Simplifying synthetic protocols is a major goal. Novel one-pot methods using protonated piperazine and heterogeneous catalysis with metal ions on polymeric resins can produce monosubstituted piperazines in high yields, eliminating the need for protecting groups and reducing waste. nih.gov

Flow Chemistry: Transitioning from batch to continuous flow conditions offers significant advantages in terms of safety, scalability, and process control. mdpi.com Microwave-assisted synthesis in flow reactors can further shorten reaction times and improve efficiency. nih.gov

The table below compares traditional synthetic aspects with potential sustainable alternatives for producing the 1-Benzyl-3-methylpiperazine scaffold.

| Feature | Traditional Synthetic Methods | Emerging Sustainable Pathways |

| Catalyst | Often relies on transition metals. | Organic photoredox catalysts, reusable heterogeneous catalysts. nih.govmdpi.com |

| Process | Multi-step batch reactions, often requiring protecting groups. nih.gov | One-pot, one-step procedures; continuous flow synthesis. nih.govmdpi.com |

| Reagents | May involve toxic reagents like tin-based compounds. mdpi.com | Utilizes more benign precursors, such as amino-acid-derived radical precursors. mdpi.com |

| Efficiency | Can be limited by lengthy procedures and moderate yields. nih.gov | Higher yields, shorter reaction times, and reduced workup steps. nih.gov |

| Sustainability | Higher energy consumption and solvent waste. | Lower energy footprint, potential for solvent-free conditions, easier catalyst recycling. nih.govmdpi.com |

Development of Advanced Materials Incorporating the 1-Benzyl-3-methylpiperazine Scaffold (non-biological applications)

The rigid, diamine structure of the piperazine ring makes it an excellent building block for advanced materials. The 1-benzyl-3-methylpiperazine scaffold, with its specific stereochemistry and functional groups, can be incorporated into novel materials for various non-biological applications.

Metal-Organic Frameworks (MOFs): Piperazine derivatives can serve as versatile ligands in the construction of MOFs. rsc.org The nitrogen atoms of the piperazine ring can coordinate with metal ions, while the benzyl (B1604629) and methyl groups can be used to tune the pore size and functionality of the resulting framework. These materials could find applications in gas storage, separation, and catalysis. rsc.org

Specialty Polymers: Piperazine-based polymers are being explored for various material applications. rsc.org By polymerizing derivatives of 1-benzyl-3-methylpiperazine, it may be possible to create polymers with unique thermal, mechanical, or optical properties. For instance, incorporating the scaffold into polyamides or polyimides could enhance their thermal stability and solubility in organic solvents.

Permeation Enhancers in Material Coatings: Piperazine derivatives are known to alter the permeability of epithelial cell monolayers. acs.org This principle could be translated to non-biological systems, where coatings incorporating the 1-benzyl-3-methylpiperazine scaffold might be developed to modulate the transport of specific molecules through synthetic membranes or films.

| Potential Material Class | Scaffold Role | Emerging Application Area |

| Metal-Organic Frameworks (MOFs) | Organic Linker/Ligand | Gas separation, heterogeneous catalysis. rsc.org |

| Polymers (e.g., Polyamides) | Monomeric Unit | High-performance plastics, specialty coatings. rsc.org |

| Functionalized Surfaces | Surface Modifier | Chemical sensors, controlled-release systems. |

| Synthetic Membranes | Permeation Modulator | Selective filtration, barrier films. acs.org |

Advancements in Spectroscopic and Crystallographic Methodologies for Complex Organic Salts

The formation of a difumarate salt significantly alters the physicochemical properties of 1-benzyl-3-methylpiperazine. A deeper understanding of the solid-state structure and intermolecular interactions is crucial for controlling these properties. Future research will benefit from advanced analytical techniques.

X-ray Crystallography: High-resolution single-crystal X-ray diffraction is fundamental for determining the precise three-dimensional arrangement of the 1-benzyl-3-methylpiperazinium cation and the fumarate (B1241708) anions in the crystal lattice. iucr.orgresearchgate.net This analysis reveals details about hydrogen bonding networks (N-H···O and C-H···O), supramolecular assembly, and conformational polymorphism. iucr.orgresearchgate.net The study of piperazine salts with various carboxylic acids has shown that complex hydrogen-bonding motifs often dictate the crystal packing. researchgate.netacs.org

Solid-State NMR (ssNMR) Spectroscopy: For microcrystalline or amorphous salt forms where single crystals are unavailable, ssNMR provides invaluable information on local structure, polymorphism, and ion-pair interactions.

Advanced Mass Spectrometry (MS): Techniques like Ion Mobility-Mass Spectrometry (IM-MS) can provide information on the gas-phase conformation of the protonated 1-benzyl-3-methylpiperazine ion and its clusters with fumarate, offering insights into the intrinsic interactions free from crystal packing forces.

Vibrational Spectroscopy: In-depth analysis using Raman and Terahertz (THz) spectroscopy can probe low-frequency vibrational modes associated with the crystal lattice and intermolecular hydrogen bonds, providing a sensitive fingerprint for different polymorphic forms of the difumarate salt.

| Analytical Methodology | Key Information Provided for Organic Salts |

| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths/angles, crystal packing, absolute stereochemistry. iucr.org |

| Powder X-ray Diffraction (PXRD) | Identification of crystalline phases, analysis of polymorphism, determination of phase purity. |

| Solid-State NMR (ssNMR) | Characterization of local chemical environments, differentiation of polymorphs and solvates. |

| Differential Scanning Calorimetry (DSC) | Thermal properties, melting points, phase transitions, and stability. |

| Raman/Terahertz Spectroscopy | Fingerprinting of crystal lattice vibrations, study of intermolecular interactions. |

Computational Design and Prediction of Novel Chemical Derivatives with Tailored Properties

Computational chemistry and in silico modeling are becoming indispensable tools for accelerating the design and discovery of new chemical entities. wikipedia.org These approaches can be applied to 1-benzyl-3-methylpiperazine to predict the properties of its difumarate salt and to design novel derivatives with specific, tailored characteristics.

Molecular Dynamics (MD) Simulations: MD simulations are a powerful tool for understanding the behavior of organic salts in different environments. acs.org They can be used to predict properties like solubility by simulating the growth and dissolution of ions at crystal surfaces. nih.gov This approach could be used to screen different counterions or solvent systems to optimize the solubility of 1-benzyl-3-methylpiperazine. acs.orgnih.gov

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate a wide range of properties, including optimized molecular geometries, vibrational frequencies (for comparison with IR/Raman spectra), and electronic properties like HOMO-LUMO energy gaps. sphinxsai.com These calculations can help rationalize the observed chemical reactivity and spectroscopic behavior.

Quantitative Structure-Property Relationship (QSPR): By developing QSPR models, it is possible to predict physical properties (e.g., melting point, boiling point, solubility) for a series of related 1-benzyl-3-methylpiperazine derivatives based on their molecular descriptors. nih.gov This allows for the rapid virtual screening of large libraries of potential new compounds. This predictive capability guides synthetic efforts toward molecules with the most promising profiles. mdpi.com

| Computational Technique | Predicted Property/Application |

| Molecular Dynamics (MD) | Solubility in various solvents, crystal growth mechanisms, conformational analysis. acs.orgnih.gov |

| Density Functional Theory (DFT) | Spectroscopic data (NMR, IR), electronic structure, reaction energetics, molecular geometry. sphinxsai.com |

| Quantitative Structure-Property Relationship (QSPR) | Prediction of physical properties (melting point, logP) for novel derivatives. nih.gov |

| Molecular Docking (for non-biological targets) | Predicting binding modes and affinities to material surfaces or catalyst active sites. mdpi.comnih.gov |

Q & A

Q. What are the optimal synthetic routes for 1-Benzyl-3-methylpiperazine difumarate, and how can reaction conditions be optimized?

Methodological Answer:

- Core Synthesis : Start with benzoic acid derivatives (e.g., acyl chloride intermediates) and employ nucleophilic substitution or condensation reactions. For example, benzyl groups can be introduced via alkylation using benzyl halides in the presence of a base (e.g., sodium hydroxide) .

- Optimization Variables : Test solvents (polar vs. nonpolar), reaction times (kinetic studies), and stoichiometric ratios (e.g., 1:1.2 molar ratio of piperazine to benzylating agent). Microwave-assisted synthesis (e.g., 50°C, 200 W for 10 minutes) improves yield and reduces side products .

- Key Reagents : Use hydrogen peroxide for oxidation or palladium on carbon for reduction steps, as described for analogous piperazine derivatives .

Q. How can researchers characterize the structural purity of this compound?

Methodological Answer:

- Spectroscopic Techniques :

- IR Spectroscopy : Confirm functional groups (e.g., C-N stretches at ~1,250 cm⁻¹ and aromatic C-H stretches at ~3,000 cm⁻¹) .

- NMR : Use ¹H NMR to verify benzyl proton signals (δ 7.2–7.4 ppm) and piperazine ring protons (δ 2.5–3.5 ppm). ¹³C NMR identifies quaternary carbons from the difumarate moiety .

- Chromatography : HPLC with a C18 column (≥98% purity threshold) and GC-MS for volatile intermediates .

Q. What stability considerations are critical for storing this compound in laboratory settings?

Methodological Answer:

- Storage Conditions : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis of the piperazine ring or oxidation of the benzyl group .

- Stability Testing : Conduct accelerated degradation studies under varying pH (e.g., 1.2 HCl for gastric stability) and humidity (40–75% RH) to identify degradation products via LC-MS .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s biological targets?

Methodological Answer:

- Modification Strategies : Synthesize analogs by substituting the benzyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess receptor binding affinity changes. Compare with 1-Benzyl-4-(3-nitropyridin-2-yl)piperazine derivatives, which show enhanced ligand-receptor interactions .

- Biological Assays : Use radioligand binding assays (e.g., dopamine D3 receptors) or cell-based assays (e.g., antimicrobial MIC tests) to quantify activity. Cross-reference with in silico docking simulations (AutoDock Vina) .

Q. How can researchers resolve contradictions in solubility and bioavailability data for this compound?

Methodological Answer:

- Data Reconciliation :

- Solubility : Use shake-flask method in buffered solutions (pH 1–7.4) and compare with computational predictions (e.g., ESOL Log S) .

- Bioavailability : Perform parallel artificial membrane permeability assays (PAMPA) to measure BBB penetration, addressing discrepancies between in vitro and in vivo models .

- Statistical Tools : Apply multivariate analysis (e.g., PCA) to isolate variables (e.g., crystallinity, particle size) affecting discordant results .

Q. What advanced analytical methods are suitable for detecting trace impurities in synthesized batches?

Methodological Answer:

- Impurity Profiling :

- UPLC-MS/MS : Detect sub-ppm levels of byproducts like 5-Benzyl-3,6-dioxo-2-piperazineacetic acid using a BEH C18 column (1.7 µm particles) .

- NMR Relaxometry : Identify low-abundance isomers or diastereomers via ¹H-¹³C HSQC experiments .

- Reference Standards : Use EP/Pharmaceutical-grade impurities (e.g., 1-(Diphenylmethyl)-4-[(3-methylphenyl)methyl]piperazine) for calibration .

Q. How can in silico modeling predict the metabolic pathways of this compound?

Methodological Answer:

Q. What strategies mitigate piperazine ring instability during derivatization reactions?

Methodological Answer:

- Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to shield secondary amines during alkylation/acylation. Remove Boc with TFA/DCM .

- Low-Temperature Reactions : Conduct substitutions at 0–4°C to minimize ring-opening side reactions .

Q. How do researchers validate the selectivity of this compound for specific kinase targets?

Methodological Answer:

- Kinase Profiling : Use panels (e.g., Eurofins KinaseProfiler) to test inhibition across 100+ kinases. Confirm hits via IC50 determinations .

- Crystallography : Co-crystallize the compound with target kinases (e.g., tyrosine kinases) to map binding interactions (PDB deposition) .

Q. What methodological frameworks address reproducibility challenges in pharmacological studies of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.